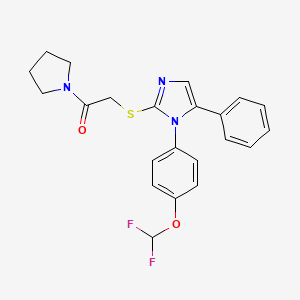![molecular formula C16H24N2O3 B2708775 3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea CAS No. 2034500-64-4](/img/structure/B2708775.png)
3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxy group, a tolyl group, and a tetrahydropyran ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 2-methoxy-2-(o-tolyl)ethanol with a suitable reagent to form an intermediate.
Urea Formation: The intermediate is then reacted with an isocyanate or a similar reagent to form the urea derivative.
Cyclization: The final step may involve cyclization to introduce the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group may be susceptible to oxidation under certain conditions.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines.
科学的研究の応用
3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
1-(2-methoxy-2-(p-tolyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Similar structure but with a different position of the tolyl group.
1-(2-methoxy-2-(o-tolyl)ethyl)-3-(tetrahydro-2H-furan-4-yl)urea: Similar structure but with a furan ring instead of a pyran ring.
Uniqueness
3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea is unique due to the specific combination of functional groups and ring structures, which may impart distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-5-3-4-6-14(12)15(20-2)11-17-16(19)18-13-7-9-21-10-8-13/h3-6,13,15H,7-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDGPHOAEQZCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Hydroxy-2-methylpropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2708693.png)
![N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708694.png)
![1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2708695.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2708697.png)


![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)
![2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide](/img/structure/B2708704.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2708707.png)


![ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2708711.png)
